molecular formula C15H28O2 B14467662 2H-Pyran, 2-(9-decenyloxy)tetrahydro- CAS No. 67136-13-4

2H-Pyran, 2-(9-decenyloxy)tetrahydro-

Cat. No.: B14467662
CAS No.: 67136-13-4
M. Wt: 240.38 g/mol
InChI Key: UHHDVZVTDYIKML-UHFFFAOYSA-N
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Description

2H-Pyran, 2-(9-decenyloxy)tetrahydro-: is a chemical compound with the molecular formula C15H28O2 . It is a derivative of tetrahydropyran, featuring a decenyloxy substituent at the second position of the pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-(9-decenyloxy)tetrahydro- typically involves the reaction of tetrahydropyran with 9-decenyloxy compounds under specific conditions. One common method includes the use of metalation at the acetylenic carbon, followed by reaction with electrophiles . The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran, 2-(9-decenyloxy)tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 2H-Pyran, 2-(9-decenyloxy)tetrahydro- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules that can be used in the development of pharmaceuticals .

Medicine: In medicine, derivatives of 2H-Pyran, 2-(9-decenyloxy)tetrahydro- are explored for their therapeutic potential. These compounds may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries .

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-(9-decenyloxy)tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

Uniqueness: 2H-Pyran, 2-(9-decenyloxy)tetrahydro- is unique due to its specific decenyloxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry .

Properties

IUPAC Name

2-dec-9-enoxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h2,15H,1,3-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHDVZVTDYIKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCOC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471788
Record name 2H-Pyran, 2-(9-decenyloxy)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67136-13-4
Record name 2H-Pyran, 2-(9-decenyloxy)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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